molecular formula C17H28N2O5 B7434684 Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate

Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate

Cat. No. B7434684
M. Wt: 340.4 g/mol
InChI Key: APDLXSYFTMBUPM-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate, also known as MMCC, is a chemical compound that has been widely studied for its potential applications in scientific research. MMCC is a cyclic amino acid derivative that has shown promise in a variety of areas, including drug discovery, protein engineering, and biocatalysis. In

Scientific Research Applications

Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate has been studied for its potential applications in drug discovery, protein engineering, and biocatalysis. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has also been used as a building block for the synthesis of peptidomimetic compounds that have potential therapeutic applications. In protein engineering, this compound has been used to stabilize the structure of proteins and to introduce new functions into proteins. In biocatalysis, this compound has been used as a chiral building block for the synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate is that it is relatively easy to synthesize, with a yield of around 40%. This compound is also stable under a variety of conditions, which makes it a useful building block for the synthesis of other compounds. One limitation of this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate. One area of research could be the development of this compound-based compounds for the treatment of diseases such as cancer and Alzheimer's. Another area of research could be the use of this compound as a building block for the synthesis of new peptidomimetic compounds. Finally, this compound could be used as a chiral building block for the synthesis of new chiral compounds.

Synthesis Methods

The synthesis of Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate involves a multi-step process that begins with the reaction of cyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with morpholine and oxalyl chloride to form a morpholine-4-carbonyl chloride derivative. The final step involves the reaction of this derivative with methylamine to form this compound. The overall yield of this process is around 40%.

properties

IUPAC Name

methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-22-16(20)12-4-6-13(7-5-12)18-17(21)19-8-10-24-15(11-19)14-3-2-9-23-14/h12-15H,2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLXSYFTMBUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)N2CCOC(C2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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